N-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Description
N-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chloro-substituted methoxyphenyl group, and a dimethyl group
Properties
Molecular Formula |
C12H15ClN2OS |
|---|---|
Molecular Weight |
270.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-4H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H15ClN2OS/c1-12(2)7-14-11(17-12)15-9-6-8(13)4-5-10(9)16-3/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
KURPUHPRWXEEKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)NC2=C(C=CC(=C2)Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxyaniline with 2-bromo-2-methylpropanoic acid in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote cyclization, forming the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, solvents like DMF or dichloromethane (DCM).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry: N-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways, making it a candidate for further investigation in enzyme-related studies .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-benzenesulfonamide: Contains a benzenesulfonamide group instead of a thiazole ring.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Features a glutaric acid moiety instead of a thiazole ring.
Uniqueness: N-(5-chloro-2-methoxyphenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine stands out due to its thiazole ring structure, which imparts unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
